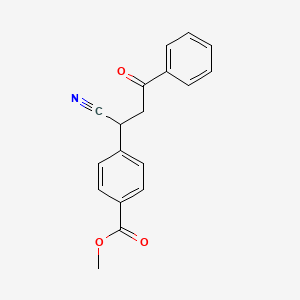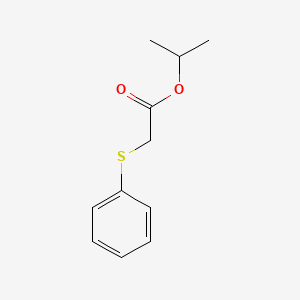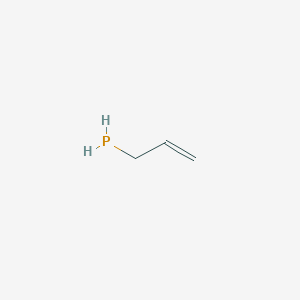![molecular formula C18H20O6 B14262223 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde CAS No. 183303-90-4](/img/structure/B14262223.png)
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a benzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the hydroxyethoxy group. This can be achieved through etherification reactions under controlled conditions, often using catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzoic acid.
Reduction: Formation of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound’s methoxy and hydroxyethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxybenzaldehyde: Shares the methoxybenzaldehyde core but lacks the hydroxyethoxy group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains similar functional groups but differs in the position and number of methoxy groups.
3,4-Dimethoxyphenethylamine: A related compound with a phenethylamine structure instead of a benzaldehyde moiety.
Uniqueness: 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse interactions and applications that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
183303-90-4 |
|---|---|
Molekularformel |
C18H20O6 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C18H20O6/c1-21-16-7-5-12(8-18(16)23-3)15(20)11-24-14-6-4-13(10-19)17(9-14)22-2/h4-10,15,20H,11H2,1-3H3 |
InChI-Schlüssel |
GPXHWQBJGVJROB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(COC2=CC(=C(C=C2)C=O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
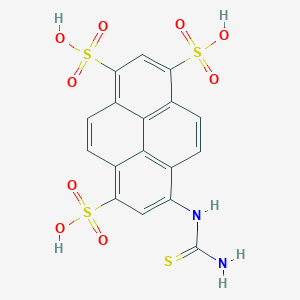

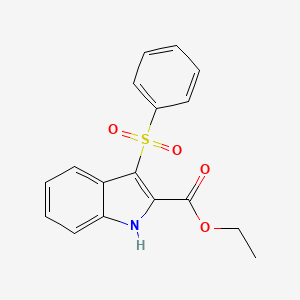
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)

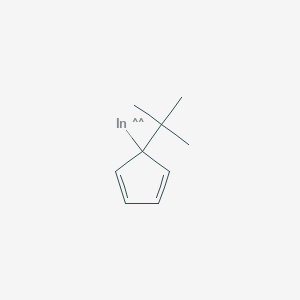
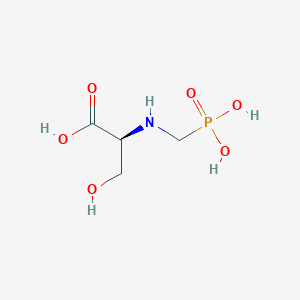
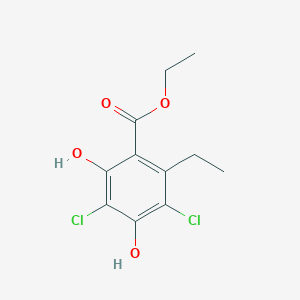
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
